molecular formula C14H16N2O4 B13486062 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-isopropyl-benzoic acid

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-isopropyl-benzoic acid

Cat. No.: B13486062
M. Wt: 276.29 g/mol
InChI Key: VYFVCUUTOQTYFY-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring a diazinane ring and a benzoic acid moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the diazinane ring: This could be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the benzoic acid moiety: This step might involve a Friedel-Crafts acylation reaction, where the diazinane ring is acylated with a benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form different derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties.

    Diazinane derivatives: Compounds with similar diazinane rings.

Uniqueness

The uniqueness of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid lies in its combined structure of a diazinane ring and a benzoic acid moiety, which might confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C14H16N2O4/c1-8(2)10-4-3-9(13(18)19)7-11(10)16-6-5-12(17)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,18,19)(H,15,17,20)

InChI Key

VYFVCUUTOQTYFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O

Origin of Product

United States

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